molecular formula C26H29NO7S B281076 Ethyl 5-{(cyclohexylcarbonyl)[(4-methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate

Ethyl 5-{(cyclohexylcarbonyl)[(4-methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate

Cat. No. B281076
M. Wt: 499.6 g/mol
InChI Key: PPJANEUEWZLBIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-{(cyclohexylcarbonyl)[(4-methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate, commonly known as ESI-09, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications in various diseases. ESI-09 is a selective inhibitor of the RAC1-GEF Trio, which is a protein that plays a crucial role in cell migration, proliferation, and survival.

Mechanism of Action

ESI-09 selectively inhibits the RAC1-GEF Trio protein, which plays a crucial role in cell migration, proliferation, and survival. RAC1 is a small GTPase that regulates the actin cytoskeleton and is involved in various cellular processes, including cell migration and invasion. The RAC1-GEF Trio protein activates RAC1 by promoting the exchange of GDP for GTP, which leads to the activation of downstream signaling pathways. By inhibiting the RAC1-GEF Trio protein, ESI-09 blocks the activation of RAC1 and downstream signaling pathways, leading to the inhibition of cell migration, proliferation, and survival.
Biochemical and Physiological Effects
ESI-09 has been shown to have various biochemical and physiological effects. It has been shown to inhibit the migration and invasion of cancer cells by blocking the activation of RAC1 and downstream signaling pathways. ESI-09 has also been shown to have neuroprotective effects and has been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, ESI-09 has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

ESI-09 has several advantages and limitations for lab experiments. One advantage is that it is a selective inhibitor of the RAC1-GEF Trio protein, making it a useful tool for studying the role of RAC1 in various cellular processes. Additionally, ESI-09 has been shown to have low toxicity, making it a safe compound to use in lab experiments. However, one limitation is that ESI-09 has poor solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of ESI-09. One direction is to further investigate its potential as a therapeutic agent for cancer treatment. Additionally, ESI-09 has shown promise as a potential treatment for neurodegenerative diseases, and further studies are needed to fully understand its neuroprotective effects. Another direction is to investigate the potential of ESI-09 as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines. Finally, further studies are needed to optimize the synthesis and solubility of ESI-09 to make it a more useful tool in lab experiments.

Synthesis Methods

ESI-09 can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis of ESI-09 involves the reaction of 2-methyl-1-benzofuran-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-methoxybenzenesulfonyl chloride to form the sulfonyl chloride intermediate. The final step involves the reaction of the sulfonyl chloride intermediate with cyclohexyl isocyanide and ethyl alcohol to form ESI-09.

Scientific Research Applications

ESI-09 has been extensively studied in various scientific research applications. It has been shown to inhibit the migration and invasion of cancer cells, making it a potential therapeutic agent for cancer treatment. ESI-09 has also been shown to have neuroprotective effects and has been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, ESI-09 has been studied for its potential anti-inflammatory effects and has been shown to inhibit the production of pro-inflammatory cytokines.

properties

Molecular Formula

C26H29NO7S

Molecular Weight

499.6 g/mol

IUPAC Name

ethyl 5-[cyclohexanecarbonyl-(4-methoxyphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate

InChI

InChI=1S/C26H29NO7S/c1-4-33-26(29)24-17(2)34-23-15-10-19(16-22(23)24)27(25(28)18-8-6-5-7-9-18)35(30,31)21-13-11-20(32-3)12-14-21/h10-16,18H,4-9H2,1-3H3

InChI Key

PPJANEUEWZLBIG-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)N(C(=O)C3CCCCC3)S(=O)(=O)C4=CC=C(C=C4)OC)C

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)N(C(=O)C3CCCCC3)S(=O)(=O)C4=CC=C(C=C4)OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.